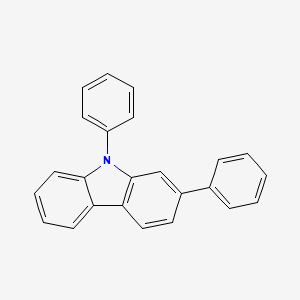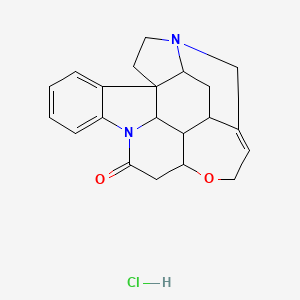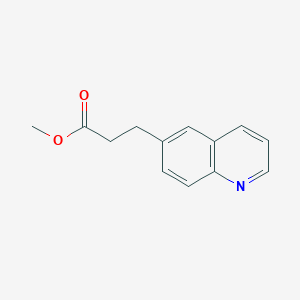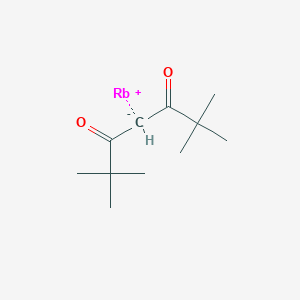
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium is a coordination compound where rubidium is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione, a bidentate ligand. This compound is known for its stability and is used in various chemical applications, particularly in the synthesis of stable complexes with lanthanide ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionatorubidium typically involves the reaction of rubidium salts with 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the rubidium salts. The process involves dissolving rubidium carbonate in a suitable solvent, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione under controlled temperature and stirring conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen or hydrides.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rubidium oxide complexes, while substitution reactions can produce a variety of rubidium-ligand complexes .
科学的研究の応用
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of stable metal complexes, particularly with lanthanides.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of rubidium.
Industry: Utilized in catalysis and material science for the development of new materials and catalysts.
作用機序
The mechanism by which 2,2,6,6-tetramethyl-3,5-heptanedionatorubidium exerts its effects involves the coordination of the ligand to the rubidium ion. This coordination stabilizes the rubidium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The parent ligand used in the synthesis of the rubidium complex.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Another metal complex with similar ligand coordination.
Uniqueness
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium is unique due to the presence of rubidium, which imparts specific chemical properties and reactivity. Its stability and ability to form stable complexes with various metals make it valuable in both research and industrial applications .
特性
分子式 |
C11H19O2Rb |
|---|---|
分子量 |
268.73 g/mol |
IUPAC名 |
rubidium(1+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |
InChIキー |
YQVDJYRURZGSFA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
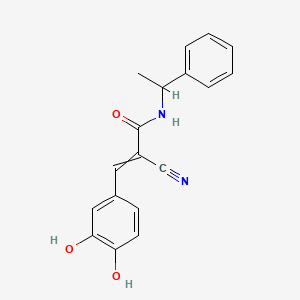
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
